Hydrogen-Bond Donor/Acceptor Profile Distinguishes the 4-Hydroxyphenyl Tetrazolone from Unsubstituted and 4-Methoxy Analogs
1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one possesses 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), originating from the phenolic –OH group, the tetrazolone carbonyl, and the tetrazole ring nitrogens . In contrast, the 1-phenyl analog (C₇H₆N₄O, MW 162.15) has 0 HBD and 3 HBA, while the 1-(4-methoxyphenyl) analog (C₈H₈N₄O₂, MW 192.17) has 0 HBD and 5 HBA. The ability of the target compound to act simultaneously as both donor and acceptor enables bidentate hydrogen-bond interactions that are precluded in analogs lacking the free hydroxyl group [1].
| Evidence Dimension | Hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | 2 HBD, 4 HBA |
| Comparator Or Baseline | 1-Phenyl analog: 0 HBD, 3 HBA; 1-(4-Methoxyphenyl) analog: 0 HBD, 5 HBA |
| Quantified Difference | Target compound provides 2 additional HBD vs. both comparators |
| Conditions | Calculated from SMILES using standard HBD/HBA counting rules (Lipinski) |
Why This Matters
The unique dual donor-acceptor capacity directly impacts target binding thermodynamics and selectivity, making the compound irreplaceable in structure-based campaigns requiring phenolic hydrogen-bond engagement.
- [1] Altıntop MD, Demir Y, Türkeş C, Öztürk RB, Cantürk Z, Beydemir Ş, Özdemir A. A new series of hydrazones as small-molecule aldose reductase inhibitors. Arch Pharm (Weinheim). 2023;356(1):e2200362. View Source
